Bicyclo[3.2.1]octan-8-amine hydrochloride
Description
Significance of Bridged Bicyclic Systems in Chemical Research
Bridged bicyclic compounds are a fascinating and vital class of molecules in organic chemistry, defined by a structure where two rings share three or more atoms, creating a three-dimensional architecture. rsc.org This arrangement imparts significant rigidity compared to fused or spirocyclic systems, a feature that has profound implications for their chemical reactivity and biological activity. rsc.org The bicyclo[3.2.1]octane system, consisting of a six-membered ring and a five-membered ring sharing three carbon atoms, is a prominent member of this class and serves as a cornerstone in various fields of chemical science.
Prevalence of Bicyclo[3.2.1]octane Core in Natural Product Chemistry
The bicyclo[3.2.1]octane skeleton is a recurring structural motif found in a vast array of biologically active natural products. mdpi.comresearchgate.net This framework is particularly prevalent in complex terpenes and alkaloids, where its rigid structure often dictates the molecule's interaction with biological targets. nih.govresearchgate.net The widespread occurrence of this core has made it a frequent target for total synthesis, driving the development of innovative synthetic methodologies. researchgate.net
| Natural Product Family | Representative Compound | Biological Significance |
| Diterpenoids | ent-Kaurane | Precursors to gibberellin plant hormones |
| Sesquiterpenoids | Cedrene | Aromatic and fixative properties |
| Alkaloids | Gelsemine | Antinociceptive properties in chronic pain nih.gov |
| Antibiotics | Platensimycin | Broad-spectrum antibacterial activity nih.gov |
The synthesis of these complex natural products often hinges on the strategic construction of the bicyclo[3.2.1]octane core, making it a critical area of research in synthetic organic chemistry. researchgate.net
Conceptual Role as a Privileged Scaffold for Molecular Design
In medicinal chemistry, the bicyclo[3.2.1]octane framework is considered a "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple, often unrelated, biological targets, thus serving as a fertile ground for the development of new therapeutic agents. The rigid nature of the bicyclo[3.2.1]octane core reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target. derpharmachemica.com This pre-organization of substituents into a defined three-dimensional space is a key advantage in rational drug design. derpharmachemica.com Its structural similarity to bioactive alkaloids has further cemented its importance in drug discovery. rsc.org
Historical Evolution of Bicyclo[3.2.1]octane Chemistry
The study of bicyclo[3.2.1]octane chemistry is deeply intertwined with the broader history of bridged and caged hydrocarbon research, which saw significant advancements in the mid-20th century. A pivotal moment in the related field of adamantane (B196018) chemistry was the development of a practical synthesis by Schleyer in 1957, which made these rigid, three-dimensional structures more accessible for study. nih.gov This spurred widespread investigation into the synthesis and reactivity of other bridged systems.
Early synthetic efforts towards the bicyclo[3.2.1]octane skeleton often relied on rearrangement reactions of other bicyclic systems, such as the Wagner-Meerwein rearrangement, or intramolecular cyclization reactions. acs.org Over the years, a plethora of synthetic methods have been developed, including:
Intramolecular Diels-Alder Reactions: A powerful strategy for constructing the bicyclic system from acyclic precursors. mdpi.comnih.gov
Cascade Reactions: Multi-step reactions that occur in a single pot to rapidly build molecular complexity, often induced by oxidative dearomatization. beilstein-journals.org
Organocatalysis: The use of small organic molecules to catalyze the enantioselective formation of the bicyclo[3.2.1]octane core. nih.gov
C–H Bond Insertion: Transannular C–H insertion reactions have been employed to forge the bridging bond in the final step. uni.lu
These advancements have transitioned the bicyclo[3.2.1]octane framework from a synthetic curiosity to a readily accessible and versatile building block in modern organic chemistry.
Academic Research Landscape of Bicyclo[3.2.1]octan-8-amine Hydrochloride
Specific, in-depth research articles focusing solely on this compound are notably scarce in the published scientific literature. Its existence is confirmed by its entry in chemical databases like PubChem and its availability from commercial suppliers as a research chemical. iastate.edu This suggests that its primary role in the academic and industrial research landscape is likely that of a specialized building block or a synthetic intermediate, rather than a final target molecule with extensively studied properties.
The synthesis of a bridgehead amine on the bicyclo[3.2.1]octane skeleton presents unique chemical challenges. Direct introduction of a nitrogen-containing group at the C-8 position is difficult due to the steric hindrance and the inherent instability of bridgehead carbocations or radicals that might serve as intermediates. nih.gov A plausible synthetic route would likely involve the synthesis of Bicyclo[3.2.1]octan-8-one as a key precursor. This ketone could then be converted to an oxime, which upon reduction would yield the desired Bicyclo[3.2.1]octan-8-amine. Subsequent treatment with hydrochloric acid would then form the stable hydrochloride salt.
| Potential Synthetic Step | Reaction Type | Precursor | Product |
| 1 | Intramolecular Cyclization/Rearrangement | Acyclic or Monocyclic Precursor | Bicyclo[3.2.1]octan-8-one |
| 2 | Oximation | Bicyclo[3.2.1]octan-8-one | Bicyclo[3.2.1]octan-8-one oxime |
| 3 | Reduction | Bicyclo[3.2.1]octan-8-one oxime | Bicyclo[3.2.1]octan-8-amine |
| 4 | Salt Formation | Bicyclo[3.2.1]octan-8-amine | This compound |
The utility of this compound in research would stem from its rigid, three-dimensional structure and the presence of a reactive primary amine at a bridgehead position. This makes it a valuable scaffold for introducing a specific spatial orientation of substituents in the synthesis of more complex molecules for materials science or medicinal chemistry. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it easier to handle and use in subsequent reactions. While dedicated studies are not readily found, its availability implies its use in proprietary or unpublished synthetic programs.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bicyclo[3.2.1]octan-8-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-6-2-1-3-7(8)5-4-6;/h6-8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZGQFKRYTUBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23263-50-5 | |
| Record name | bicyclo[3.2.1]octan-8-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bicyclo 3.2.1 Octan 8 Amine Hydrochloride and Its Derivatives
Strategies for Bicyclo[3.2.1]octane Core Construction
The construction of the bicyclo[3.2.1]octane core is approached through various synthetic routes, which can be broadly categorized into cyclization reactions, rearrangement-based syntheses, and condensation strategies. These methods often aim to build the characteristic bridged bicyclic system from simpler acyclic or monocyclic precursors with high efficiency and stereocontrol.
Intramolecular cyclization reactions are a cornerstone for assembling the bicyclo[3.2.1]octane skeleton. These methods involve forming one or more rings from a single precursor molecule that contains all the necessary atoms. A variety of reaction types, including transition-metal-catalyzed processes, radical cyclizations, and cycloadditions, have been successfully implemented. nih.govrsc.org
Transition metals, particularly palladium, play a significant role in these cyclizations. For instance, an enantioselective approach to indole-fused bicyclo[3.2.1]octanes has been developed using an aminopalladition-triggered Heck-type cascade reaction. bohrium.com This method constructs the bicyclic system with an all-carbon quaternary bridgehead stereocenter under mild conditions. bohrium.com Another strategy involves the palladium(II)-catalyzed intramolecular cyclization of hydrazine (B178648) derivatives to yield the 2-azabicyclo[3.2.1]octan-3-one core. rsc.org
Radical cyclizations offer another powerful route. The Mn(III)-mediated radical cyclization of alkynyl ketones has been explored for the stereoselective synthesis of the bicyclo[3.2.1]octane fragment of rhodojaponin III. nih.gov This method effectively forms the desired bicyclic structure from a functionalized monocyclic precursor. nih.gov Additionally, iodine-induced cyclization and oxidation of allylic alcohols have been shown to produce highly functionalized bicyclo[3.2.1]octanes through the creation of six new bonds in a convergent process.
Intramolecular Diels-Alder reactions provide a classic yet effective approach to the bicyclo[3.2.1]octane system. This strategy involves the formation of the bicyclic framework through a cycloaddition reaction within a single molecule containing both a diene and a dienophile, often formed in situ from an α,β-unsaturated ketone. mdpi.com
| Reaction Type | Catalyst/Reagent | Key Transformation | Reference |
|---|---|---|---|
| Aminopalladition/Heck-type Cascade | Pd(amphos)Cl₂ / (S)-Synphos | N-sulfonyl-2-alkynylanilide to indole-fused bicyclo[3.2.1]octane | bohrium.com |
| Radical Cyclization | Mn(OAc)₃ | Cyclization of alkynyl ketones to form bicyclo[3.2.1]octanes | nih.gov |
| Iodine-Induced Cyclization | Iodine | Cyclization and oxidation of allylic alcohols to bicyclo[3.2.1]octanes | |
| Intramolecular Diels-Alder | Thermal or Lewis Acid | Cyclization of a silylenolether derivative to the bicyclic system | mdpi.com |
| Phenylselenyl Induced Cyclization | Phenylselenyl chloride | Formation of the 2-azabicyclo[3.2.1]octane core | rsc.org |
Skeletal rearrangements provide an elegant pathway to the bicyclo[3.2.1]octane core, often from more readily available bicyclic systems like bicyclo[2.2.1]heptanes or bicyclo[2.2.2]octanes. These transformations can be initiated by various stimuli, including acids or light. rsc.orgnih.govuniroma1.it
Acid catalysts are frequently used to promote cationic rearrangements that lead to the formation of the bicyclo[3.2.1]octane framework. mdpi.comresearchgate.net A notable example is the acid-induced protonation by trifluoromethanesulfonic acid (TfOH) which facilitates the rearrangement of specific substrates to the target bicyclic system. mdpi.comnih.govresearchgate.net This methodology has been applied in an efficient, site- and stereo-selective bicyclization of arylacetylenes to form benzobicyclo[3.2.1]octanes. The reaction proceeds through the formation of two C-C bonds on remote alkyl C-H bonds via a twofold long-distance cationic rearrangement. researchgate.netrsc.org Another common strategy is the acid-catalyzed transposition of bicyclo[2.2.2]octane systems to the thermodynamically more stable bicyclo[3.2.1]octane skeleton. uniroma1.it
| Precursor Type | Acid Catalyst | Description | Reference |
|---|---|---|---|
| Arylacetylenes | TfOH | Bicyclization via twofold long-distance cationic rearrangement | researchgate.netrsc.org |
| General Substrates | TfOH | Acid-induced protonation followed by skeletal rearrangement | mdpi.comnih.gov |
| Bicyclo[2.2.2]octane systems | Various Acids | Skeletal transposition to the bicyclo[3.2.1]octane framework | uniroma1.it |
| 2-Azabicyclo[2.2.1]heptane derivatives | Mitsunobu conditions or Sulfonyl chloride/base | Rearrangement through an aziridinium (B1262131) intermediate | rsc.org |
Photochemical reactions offer unique pathways for constructing complex molecular architectures. The oxa-di-π-methane rearrangement is a powerful photochemical transformation that has been applied to bicyclo[3.2.1]octanoid scaffolds containing α,β-unsaturated ketones to afford multifunctional cyclopropanes. nih.gov While this reaction modifies an existing bicyclo[3.2.1]octane, related photochemical rearrangements can be used to construct the core itself. For example, the irradiation of azidonorbornane with UV light leads to the formation of hemiaminal ethers, which upon reduction, yield the 2-azabicyclo[3.2.1]octane core. rsc.org Furthermore, ketyl radical-promoted rearrangements under reductive photoinduced electron transfer (PET) conditions have been utilized for a clean and efficient one-pot conversion of bicyclo[2.2.2]octenones to bicyclo[3.2.1]octanones. researchgate.net A simple one-step photochemical methodology has also been developed for the synthesis of novel bicyclo[3.2.1]octadiene derivatives. beilstein-journals.org
| Rearrangement Type | Precursor | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Ketyl Radical Rearrangement | Bicyclo[2.2.2]octenones | Photoinduced electron transfer (PET) from triethylamine (B128534) (TEA) | Bicyclo[3.2.1]octanones | researchgate.net |
| Photolysis/Rearrangement | Azidonorbornane | UV irradiation (254 nm), followed by LiAlH₄ reduction | 2-Azabicyclo[3.2.1]octane | rsc.org |
| Oxa-di-π-methane | Bicyclo[3.2.1]octanoids with α,β-unsaturated ketones | Direct irradiation or triplet sensitization | Multifunctional cyclopropanes | nih.gov |
| Photochemical Electrocyclization | Styryl thienobicyclo[3.2.1]octadiene derivatives | Irradiation in toluene (B28343) with iodine | Annulated bicyclo[3.2.1]octadiene derivatives | beilstein-journals.org |
The combination of Michael addition and aldol (B89426) condensation reactions, often performed in a sequential or tandem fashion, represents one of the most powerful and widely used methods for constructing the bicyclo[3.2.1]octane skeleton. rsc.org This approach typically involves the reaction of a cyclic dione (B5365651) or ketoester with an α,β-unsaturated ketone or aldehyde. rsc.orgacs.org
Tandem (or domino) Michael/aldol reactions are highly efficient as they allow for the formation of multiple bonds and stereocenters in a single synthetic operation, minimizing waste and simplifying purification procedures. acs.org This strategy has been extensively developed using organocatalysis to achieve high levels of enantioselectivity. nih.govacs.org
The reaction between cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoesters, catalyzed by chiral organocatalysts, can produce polysubstituted chiral bicyclo[3.2.1]octanes with up to four stereogenic centers in good yields and high enantioselectivities. acs.org The reaction proceeds via a 1,4-addition (Michael) followed by an intramolecular aldol cyclization. acs.org Similarly, the domino Michael-aldol annulation of cycloalkane-1,3-diones with enals provides a general route to 2-hydroxybicyclo[3.2.1]octane-6,8-diones under convenient one-pot conditions. rsc.org The stereochemical outcome of these reactions can sometimes be controlled by the choice of catalyst, solvent, and temperature. rsc.org This strategy is also known as a bridged Robinson annulation when a ketone reacts with a cyclic enone under acidic conditions to form the bicyclic system. ucla.edu
| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cyclic 1,3-ketoesters + β,γ-Unsaturated 1,2-ketoesters | Chiral organocatalysts (e.g., Takemoto's catalyst) | Polysubstituted chiral bicyclo[3.2.1]octanes | Creates four stereocenters; good yields and high enantioselectivity. | nih.govacs.org |
| Cycloalkane-1,3-diones + Enals | Base (e.g., DBU) or Acid | Hydroxybicyclo[3.2.1]octane diones | One-pot procedure; stereocontrol possible via conditions. | rsc.org |
| Cyclic ketone + Cyclic enone | Triflic acid (TfOH), microwave or conventional heating | Bicyclo[2.2.2]octenones (Bridged Robinson Annulation) | One-pot, multi-step operation under acidic conditions. | ucla.edu |
| α,β-Unsaturated aldehydes + 1,2-Diones | Lewis base organocatalyst | Chiral bicyclo[3.2.1]octane-6-carbaldehydes | Excellent enantioselectivities (90-98% ee). | nih.gov |
| 1,3-Cyclopentanediones tethered to activated olefins | Base (e.g., DBU, K₂CO₃) | Bicyclo[3.2.1]octane-6,8-dione derivatives | High yields; reaction course depends on base and time. | rsc.org |
Michael Addition and Aldol Condensation Strategies
Intramolecular Aldol Cyclizations
Intramolecular aldol cyclizations represent a powerful strategy for the construction of the bicyclo[3.2.1]octane skeleton. This approach typically involves the base-promoted cyclization of a suitably functionalized precursor, leading to the formation of the characteristic bridged ring system.
One notable application of this methodology is the tandem Michael addition-intramolecular aldolization. acs.org This one-pot reaction can be employed to stereoselectively synthesize 2-hydroxybicyclo[3.2.1]octan-8-ones. The reaction proceeds through an initial Michael addition to an α,β-unsaturated system, which generates an enolate that subsequently undergoes an intramolecular aldol condensation to furnish the bicyclic product. The stereochemical outcome of this process can often be controlled by the reaction conditions and the nature of the starting materials.
Another approach involves the intramolecular aldol condensation of 3-oxocyclohexaneacetaldehydes. This process leads to the formation of 6-hydroxybicyclo[2.2.2]octan-2-ones, which can serve as versatile intermediates for the synthesis of bicyclo[3.2.1]octane derivatives. arkat-usa.org The preparation of the requisite 3-oxocyclohexaneacetaldehyde precursor is a critical step and can be achieved through methods such as the Claisen rearrangement of vinyl ethers or the photoaddition of allene (B1206475) to a 2-cyclohexen-1-one. arkat-usa.org The subsequent cyclization is typically promoted by a base and can lead to a mixture of epimeric products.
| Precursor Type | Reaction | Key Intermediate | Resulting Bicyclic Core |
| Cyclohexanone derivative with an α,β-unsaturated ester | Tandem Michael addition-intramolecular aldolization | Enolate from Michael addition | 2-Hydroxybicyclo[3.2.1]octan-8-one |
| 3-Oxocyclohexaneacetaldehyde | Intramolecular aldol condensation | Aldehyde and ketone moieties in the same molecule | 6-Hydroxybicyclo[2.2.2]octan-2-one |
Diels-Alder Cycloaddition Approaches to Bicyclo[3.2.1]octanes
The Diels-Alder reaction provides a convergent and often highly stereoselective route to the bicyclo[3.2.1]octane core. researchgate.net Intramolecular variants of this reaction are particularly effective for constructing the bridged bicyclic system.
A well-documented example involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene. mdpi.comnih.gov This transformation, often requiring thermal conditions, leads to the formation of a tricyclo[3.2.1.02,7]octane intermediate. mdpi.comnih.gov Subsequent regioselective cleavage of the cyclopropane (B1198618) ring within this tricyclic system yields the desired bicyclo[3.2.1]octane framework. mdpi.comnih.gov This strategy has been successfully applied in the enantiopure synthesis of highly functionalized bicyclo[3.2.1]octane systems starting from readily available chiral precursors like carvone. mdpi.comnih.gov
The versatility of the Diels-Alder approach allows for the introduction of various substituents and functional groups into the final bicyclic product, depending on the nature of the diene and dienophile precursors.
| Diene System | Dienophile | Key Intermediate | Resulting Bicyclic System |
| 5-Vinyl-1,3-cyclohexadiene | Alkene | Tricyclo[3.2.1.02,7]octane | Bicyclo[3.2.1]octane |
Palladium-Catalyzed Coupling Reactions in Bicyclo[3.2.1]octane Synthesis
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex carbocyclic frameworks, including the bicyclo[3.2.1]octane system. capes.gov.br These methods offer high efficiency and functional group tolerance.
One prominent strategy involves an aminopalladation-triggered Heck-type reaction for the enantioselective construction of indole-fused bicyclo[3.2.1]octanes. bohrium.com This cascade reaction proceeds through the formation of an indol-3-yl palladium species, which then undergoes an intramolecular C=C double-bond insertion followed by β-hydride elimination to furnish the bicyclic product. This approach has been shown to be effective for creating all-carbon quaternary bridgehead stereocenters with excellent enantioselectivity. bohrium.com
Palladium-catalyzed rearrangement reactions have also been employed to transform functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans into bicyclo[3.2.1]octan-8-ones. nih.gov This transformation proceeds with high stereospecificity, particularly with sulfone derivatives, yielding exclusively the endo-configured diastereomers. nih.gov
Furthermore, palladium-catalyzed cycloalkenylation of silyl (B83357) enol ethers of alkenyl ketones provides another route to the bicyclo[3.2.1]octane ring system. jst.go.jp This methodology has been adapted to overcome the limitations of stoichiometric palladium(II)-promoted cyclizations, offering a more efficient catalytic process. jst.go.jp
| Reaction Type | Key Reactants | Catalyst System (Example) | Resulting Bicyclic Core |
| Aminopalladation-triggered Heck-type reaction | N-sulfonyl-2-alkynylanilide | Pd(OAc)2 / (R)-Binap | Indole-fused bicyclo[3.2.1]octane |
| Rearrangement | 2-Vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofuran | Palladium catalyst | Bicyclo[3.2.1]octan-8-one |
| Cycloalkenylation | Silyl enol ether of an alkenyl ketone | Palladium acetate (B1210297) | Bicyclo[3.2.1]octane |
Introduction and Derivatization of the Amine Functionality
Once the bicyclo[3.2.1]octane skeleton is constructed, the introduction and subsequent derivatization of the amine functionality are crucial steps in the synthesis of bicyclo[3.2.1]octan-8-amine hydrochloride and its analogues.
Reductive Amination Methods
Reductive amination is a widely used and efficient method for the direct conversion of a ketone, such as bicyclo[3.2.1]octan-8-one, to the corresponding amine. nih.gov This one-pot reaction typically involves the treatment of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.
The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. rsc.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, particularly when forming a new stereocenter.
For the synthesis of bicyclo[3.2.1]octan-8-amine, reductive amination of the corresponding ketone provides a direct and practical route to the target amine.
| Ketone Precursor | Amine Source | Reducing Agent (Example) | Product |
| Bicyclo[3.2.1]octan-8-one | Ammonia/Ammonium salt | Sodium cyanoborohydride | Bicyclo[3.2.1]octan-8-amine |
Nucleophilic Introduction of Nitrogen
The introduction of the nitrogen atom can also be achieved through nucleophilic substitution reactions on a suitable bicyclo[3.2.1]octane precursor. nih.govmdpi.com This approach often involves the displacement of a leaving group, such as a tosylate or a halide, by a nitrogen nucleophile.
A common nitrogen nucleophile used in this context is the azide (B81097) ion (N3-). uni-regensburg.de The resulting bicyclic azide can then be reduced to the primary amine using various methods, such as catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH4). This two-step sequence provides a reliable method for the stereocontrolled introduction of the amine functionality.
For instance, a hydroxyl group on the bicyclo[3.2.1]octane framework can be converted into a good leaving group, which is then displaced by an azide. Subsequent reduction affords the desired bicyclic amine.
| Substrate | Nucleophile | Intermediate | Final Product |
| Bicyclo[3.2.1]octane with a leaving group (e.g., tosylate) | Sodium azide | Bicyclic azide | Bicyclic amine |
Post-Cyclization Functionalization of Bicyclic Amines
Following the successful construction of the bicyclo[3.2.1]octan-8-amine core, further derivatization of the amine functionality can be carried out to synthesize a variety of analogues. nih.govmdpi.comuni-regensburg.de These modifications can be used to modulate the biological activity and physicochemical properties of the parent compound.
Standard N-alkylation and N-acylation reactions are commonly employed to introduce a wide range of substituents onto the nitrogen atom. For example, the primary amine can be reacted with alkyl halides or subjected to reductive amination with aldehydes or ketones to yield secondary and tertiary amines. Acylation with acid chlorides or anhydrides provides the corresponding amides.
The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, can be advantageous in multistep syntheses to mask the reactivity of the amine during subsequent transformations on other parts of the molecule. evitachem.com The Boc group can be readily removed under acidic conditions to regenerate the free amine. evitachem.com
| Amine | Reagent | Reaction Type | Product |
| Bicyclo[3.2.1]octan-8-amine | Alkyl halide | N-Alkylation | N-Alkyl-bicyclo[3.2.1]octan-8-amine |
| Bicyclo[3.2.1]octan-8-amine | Acid chloride | N-Acylation | N-Acyl-bicyclo[3.2.1]octan-8-amine |
| Bicyclo[3.2.1]octan-8-amine | Di-tert-butyl dicarbonate | N-Protection | N-Boc-bicyclo[3.2.1]octan-8-amine |
Stereoselective Synthesis of this compound and Analogs
The rigid, three-dimensional structure of the bicyclo[3.2.1]octane core presents significant challenges and opportunities in stereoselective synthesis. The precise spatial arrangement of substituents is critical for the biological activity of its derivatives. Consequently, numerous methodologies have been developed to control the stereochemistry during the construction and functionalization of this scaffold. These strategies range from utilizing nature's pre-existing stereocenters to employing sophisticated catalytic systems to create new ones with high fidelity.
Chiral Pool Strategies
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. escholarship.orguniroma1.it This approach transfers the inherent chirality of the starting material to the more complex target molecule, providing an efficient route to enantiopure compounds. For analogs of bicyclo[3.2.1]octan-8-amine, particularly the closely related 8-azabicyclo[3.2.1]octane core found in tropane (B1204802) alkaloids, chiral pool strategies are well-documented. ehu.esuni-regensburg.de
Common starting materials include amino acids, carbohydrates, and terpenes. For instance, the synthesis of various tropane alkaloids has been achieved using enantiopure precursors that guide the stereochemical outcome of key bond-forming reactions, such as ring-closing metathesis or cycloadditions. uni-regensburg.de This methodology is particularly prevalent for generating the tropane scaffold from chiral, enantioenriched starting materials, ensuring the desired absolute stereochemistry in the final product. ehu.es By carefully selecting a "chiron"—a chiral synthon derived from a natural product—chemists can strategically construct the bicyclic system with predetermined stereocenters. uniroma1.it
Asymmetric Organocatalysis for Enantio- and Diastereocontrol
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including the bicyclo[3.2.1]octane framework, by utilizing small, chiral organic molecules as catalysts. nih.gov This approach avoids the use of metal catalysts and often proceeds under mild conditions. A notable application is the enantioselective construction of bicyclo[3.2.1]octan-8-one, a direct precursor to the target amine.
One successful strategy involves a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea (B124793). nih.gov This reaction constructs the bicyclic core and simultaneously creates four stereogenic centers. Despite the potential for numerous stereoisomers, the reaction proceeds with high diastereoselectivity and excellent enantioselectivity, typically yielding two main diastereomers that can be separated chromatographically. nih.gov The catalyst controls the facial selectivity of the initial Michael addition, which in turn dictates the stereochemical outcome of the subsequent intramolecular Henry (nitro-aldol) reaction.
The reaction has been shown to be effective for various substituted nitroalkenes, consistently producing the major diastereomer with high enantiomeric excess (ee). nih.gov
| Entry | Nitroalkene (Substituent R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | C₆H₅ | 75 | 88:12 | 97 |
| 2 | 4-MeC₆H₄ | 80 | 88:12 | 96 |
| 3 | 4-MeOC₆H₄ | 82 | 88:12 | 97 |
| 4 | 4-FC₆H₄ | 72 | 88:12 | 97 |
| 5 | 4-ClC₆H₄ | 70 | 88:12 | 99 |
| 6 | 2-ClC₆H₄ | 65 | 86:14 | 92 |
Diastereoselective Reductions and Aminations
The conversion of a bicyclo[3.2.1]octan-8-one precursor to the corresponding amine is a critical step that requires stereochemical control. Diastereoselective reductions and aminations are key methods to achieve this transformation, establishing the final stereochemistry at the C8 position relative to the rest of the bicyclic framework.
Biocatalytic Amination: A modern and highly selective approach is the use of amine transaminases (ATAs). These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. scispace.com While ATAs offer an environmentally benign alternative to metal-catalyzed reactions, the bridged and sterically demanding nature of bicyclic ketones can be challenging. scispace.com However, protein engineering has been successfully employed to develop ATA variants that can accommodate bulky substrates. Through rational design and directed evolution, an ATA variant was identified that catalyzes the synthesis of a target exo-amine with greater than 99.5% selectivity, overcoming the significant steric challenges posed by the bicyclic ring system. scispace.com
Chemical Reductive Amination: Conventional chemical methods for reductive amination are also widely used. This process typically involves the reaction of the ketone with an amine source (like ammonia or an ammonium salt) to form an intermediate imine, which is then reduced to the final amine. The stereoselectivity of the reduction is influenced by the choice of reducing agent and the steric environment around the imine. Reagents such as sodium triacetoxyborohydride are often employed for their mildness and selectivity in the reductive amination of ketones. researchgate.net The facial selectivity of the hydride delivery to the imine intermediate determines the endo or exo configuration of the resulting amine. Careful selection of reaction conditions and reagents is crucial to favor the formation of the desired diastereomer.
Formation and Stability of Hydrochloride Salts
The conversion of amines to their corresponding hydrochloride salts is a standard procedure in pharmaceutical chemistry to improve their handling, purity, and stability. acs.org The salt form is typically a crystalline solid that is easier to isolate by filtration and purify through recrystallization compared to the often-oily free base. canada.cagoogle.com
The formation of this compound is generally achieved by treating a solution of the amine free base with hydrogen chloride (HCl). capes.gov.br The HCl is commonly introduced as a solution in a suitable organic solvent, such as isopropanol, ethanol (B145695), or diethyl ether. acs.orgcapes.gov.br Upon addition of the acidic solution, the amine is protonated, leading to the precipitation of the hydrochloride salt, which can then be collected by filtration.
While this is a routine process, the choice of solvent and the conditions for salt formation are critical for ensuring the stability and purity of the final product. A significant concern is the potential formation of genotoxic impurities, particularly when using alcoholic solutions of HCl. It has been shown that solutions of hydrogen chloride in methanol (B129727) or ethanol can generate small amounts of methyl chloride and ethyl chloride, respectively. acs.org These alkyl halides are known genotoxins, and their presence in the final active pharmaceutical ingredient must be strictly controlled. Therefore, process development often focuses on using solvents like 2-propanol or ethyl acetate for HCl, which mitigate this risk, or implementing rigorous controls to ensure impurities are below acceptable limits. acs.org
| Reagent | Solvent | Key Considerations | Reference |
|---|---|---|---|
| HCl (gas) | Isopropanol, Ethanol, Diethyl Ether | Requires specialized equipment for handling gas. | acs.org |
| Acetyl Chloride | Ethanol | Generates HCl in situ; exothermic reaction. | acs.org |
| Chlorotrimethylsilane (TMSCl) | Methanol, Ethanol | Generates HCl in situ; milder conditions. | acs.org |
| HCl in Isopropanol | Isopropanol, Heptane | Lower risk of genotoxic alkyl chloride formation. | capes.gov.br |
Reactivity and Mechanistic Studies of Bicyclo 3.2.1 Octan 8 Amine Hydrochloride Systems
Amine-Mediated Chemical Transformations
The reactivity of Bicyclo[3.2.1]octan-8-amine hydrochloride is significantly influenced by the primary amine group attached to the bicyclic core. This functional group serves as a primary site for a variety of chemical transformations, acting as a nucleophile and providing a handle for the introduction of protective groups essential for multi-step syntheses.
Nucleophilic Reactivity of the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of the amine group in Bicyclo[3.2.1]octan-8-amine imparts significant nucleophilic character. This allows the compound to readily react with a wide range of electrophiles, enabling further derivatization and functionalization. evitachem.com The amine group can participate in nucleophilic substitution reactions, which is a key step in modifying the compound's structure to create derivatives with altered properties. evitachem.com
A prominent example of this reactivity is seen in amidation reactions. For instance, the amine can be acylated using carboxylic acids or their activated derivatives. In one synthetic procedure, 5-Amino-bicyclo[3.2.1]octane-1-carboxylic acid ethyl ester is reacted with 6-Methylpyrazine-2-carboxylic acid in the presence of a coupling agent like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and a base such as triethylamine (B128534) to form the corresponding amide. google.com This type of reaction highlights the amine's role as a potent nucleophile in forming new carbon-nitrogen bonds.
Reactions Involving Amino-Protecting Groups
In complex organic syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent unwanted side reactions. This is achieved by introducing an amino-protecting group. evitachem.com Common protecting groups for the amine in bicyclo[3.2.1]octane systems include tert-butoxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc), and benzyl (B1604629) groups. evitachem.com
Table 1: Common Amino-Protecting Groups and Deprotection Methods
| Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|
| tert-butoxycarbonyl | Boc | Acidic conditions (e.g., trifluoroacetic acid) evitachem.com |
| Benzyl | Bn | Hydrogenation with a palladium catalyst google.comgoogle.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |
Intramolecular Cyclization and Ring-Opening Processes
The rigid, strained structure of the bicyclo[3.2.1]octane scaffold makes it a key participant in intramolecular reactions that can form or break rings. Intramolecular cyclization is a foundational strategy for assembling the 2-azabicyclo[3.2.1]octane core, often achieved through the nucleophilic attack of an amine onto an electrophilic center within the same molecule. rsc.org One such method involves the ring-opening of an epoxide by an amine, followed by a subsequent nucleophilic attack by the newly freed amine to form the bicyclic system. rsc.org Other strategies include acid-promoted rearrangements and base-promoted cyclizations of suitable precursors to yield the bicyclo[3.2.1]octane intermediate. mdpi.com
Conversely, ring-opening processes can be used to relieve ring strain and generate different molecular scaffolds. While there is little direct precedent for the ring-opening of the bicyclo[3.2.1]octane system itself, related bicyclic compounds can undergo such transformations. ucl.ac.uk For example, certain tropane (B1204802) derivatives, which contain the related 8-azabicyclo[3.2.1]octane core, can undergo ring-opening reactions. researchgate.net These processes are often promoted by acids or other reagents and can be a key step in the stereoselective synthesis of complex molecules. researchgate.netnih.gov
Reactions of the Bicyclo[3.2.1]octane Core
Beyond the reactivity of its amine substituent, the carbon framework of the bicyclo[3.2.1]octane system can undergo a variety of transformations, including radical and photochemical reactions, to build further molecular complexity. researchgate.net
Transannular Radical Cyclizations
Transannular radical cyclizations are a powerful method for forming the bicyclo[3.2.1]octane skeleton from larger monocyclic precursors. rsc.org This type of reaction involves the formation of a radical at one position on a ring, which then attacks another atom across the ring to form a new bond, resulting in a bicyclic structure. rsc.org For example, the bicyclo[3.2.1]octane system can be formed via the transannular radical cyclization of a cyclooctene (B146475) derivative. rsc.org
More advanced applications include Minisci-type HAT (MHAT)-initiated radical cyclizations, which have been employed to construct the bicyclo[3.2.1]octane framework during the total synthesis of complex natural products. acs.org Other radical-based methods, such as [3+2] radical annulations, have also been developed to efficiently build bicyclo[3.2.1]octane motifs. researchgate.net
Table 2: Examples of Radical Reactions Forming the Bicyclo[3.2.1]octane Core
| Reaction Type | Precursor Type | Key Features |
|---|---|---|
| Transannular Radical Cyclization | Cyclooctene derivative | Forms C-C bond across the ring rsc.org |
| MHAT-Initiated Radical Cyclization | Unsaturated precursor | Used in complex natural product synthesis acs.org |
| [3+2] Radical Annulation | - | Efficient construction of the bicyclic motif researchgate.net |
Photochemical Reactions and Products
Photochemistry provides a unique avenue for synthesizing and modifying the bicyclo[3.2.1]octane core. Irradiation with light can induce specific cycloadditions and rearrangements that are often difficult to achieve through thermal methods. uniroma1.it A notable example is the photochemical approach to synthesizing benzobicyclo[3.2.1]octadiene structures. researchgate.net This process involves an initial intramolecular cycloaddition of a substituted hexatriene derivative, induced by light, which is followed by a subsequent ring closure to yield the final bicyclic product. researchgate.net
Other photochemical transformations include the rearrangement of specific precursors, such as alkanenitronate anions, which upon irradiation can isomerize to form the core azabicyclo[3.2.1]octane structure. rsc.org Additionally, [2+2] photocycloaddition reactions represent another potential photochemical pathway involving the bicyclo[3.2.1]octane system. uniroma1.it These light-induced reactions offer efficient and often stereoselective routes to complex molecular architectures based on this important bicyclic scaffold. researchgate.net
Acid-Base Behavior and Protonation Equilibria
The acid-base properties of this compound are centered around the nitrogen atom of the amine group. As a hydrochloride salt, the amine group is protonated, existing as an ammonium (B1175870) cation. The equilibrium between the protonated (Bicyclo[3.2.1]octan-8-ammonium ion) and the deprotonated (free amine) forms is crucial in determining the compound's behavior in chemical reactions. This equilibrium is quantified by the pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid.
The basicity of cyclic amines is influenced by several factors, including alkyl substitution and ring conformation. Generally, increasing alkyl substitution on the nitrogen atom increases basicity due to the electron-donating inductive effect of alkyl groups. The rigid bicyclic structure of the [3.2.1]octane system imposes specific conformational constraints that can also affect the availability of the nitrogen lone pair for protonation. Steric hindrance around the amine group can impact its basicity by affecting the solvation of the protonated form.
The stereochemistry of the amine group, specifically whether it is in the exo or endo position, can also be expected to influence its pKa value. The accessibility of the lone pair and the stability of the corresponding ammonium ion can differ between the two isomers due to different steric interactions within the bicyclic framework. However, specific studies detailing the differences in acid-base behavior between exo- and endo-Bicyclo[3.2.1]octan-8-amine were not found in the surveyed literature.
Table 1: Predicted pKa Values of Structurally Related Bicyclic Amines
| Compound Name | Predicted pKa (Strongest Basic) |
| 3-(hydroxy-phenyl-phosphinoyloxy)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester | 8.77 |
| (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine | ~8.9 |
Influence of Protonation on Reactivity
The protonation state of the amine group in this compound has a profound impact on its chemical reactivity, primarily by modulating its nucleophilicity.
In its deprotonated form, Bicyclo[3.2.1]octan-8-amine possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This nucleophilicity allows it to participate in a variety of chemical transformations, such as reactions with electrophiles.
Conversely, when the amine group is protonated, as is the case in this compound, the lone pair of electrons on the nitrogen is engaged in a bond with a proton. This effectively eliminates the nucleophilic character of the amine. The resulting Bicyclo[3.2.1]octan-8-ammonium ion is not nucleophilic and will not readily react with electrophiles. Therefore, controlling the pH of the reaction medium is a critical factor in directing the reactivity of this compound. In acidic conditions, the amine will exist predominantly in its protonated, non-nucleophilic form, while in basic conditions, the deprotonated, nucleophilic form will prevail.
While direct mechanistic studies on the influence of protonation on the reactivity of this compound are scarce, studies on related bicyclic systems, such as the deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines, provide some insight. In these reactions, the amine is converted into a diazonium salt, which then departs as nitrogen gas to form a carbocation. The formation of this reactive intermediate is initiated from the amine, and while the reaction mechanism is different from a simple protonation equilibrium, it underscores the importance of the amine group as a site of reactivity. The stereochemistry of the resulting products in these deamination reactions suggests that the initial geometry of the amine (exo or endo) influences the subsequent rearrangement pathways of the bicyclic carbocation. This implies that the protonated ammonium ion's stereochemistry could similarly influence its interactions and any potential, albeit limited, reactivity.
Stereochemical Investigations and Conformational Analysis
Chirality and Isomerism in Bicyclo[3.2.1]octane Scaffolds
The bicyclo[3.2.1]octane framework is an inherently chiral system. rsc.org The arrangement of its constituent rings and the substitution patterns give rise to various forms of isomerism, which are crucial for determining the molecule's interaction with other chiral entities, such as biological receptors. The synthesis of this scaffold often yields multiple stereoisomers, necessitating careful control of reaction conditions to achieve desired stereochemical outcomes. nih.govresearchgate.net
The construction of the bicyclo[3.2.1]octane core can generate multiple stereogenic centers, leading to the formation of enantiomers and diastereomers. For instance, the base-catalyzed reaction of achiral 1,3-cyclopentanediones tethered to activated olefins can produce bicyclo[3.2.1]octane derivatives with three to five stereogenic centers. nih.gov The synthesis of analogs of natural products like siladenoserinol A, which features a 6,8-dioxabicyclo[3.2.1]octane skeleton, highlights the importance of controlling the absolute configuration at multiple chiral centers to produce specific diastereomers. oup.com The biological activity of such compounds can be highly dependent on the stereochemistry of the core skeleton, making the synthesis of stereochemically pure isomers a key objective. oup.com
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octanes from achiral precursors, allowing access to optically enriched products. researchgate.net Chiral phosphoric acids, for example, can catalyze desymmetrizing Michael cyclizations to create the bridged bicyclic system with high enantioselectivity.
A defining stereochemical feature of bridged ring systems like bicyclo[3.2.1]octane is the existence of endo and exo isomers. These terms describe the relative orientation of a substituent on a bridge with respect to the other bridges in the molecule. In the context of the bicyclo[3.2.1]octane system, substituents can be directed either towards the larger six-membered ring (endo) or away from it (exo).
This stereochemical distinction is critical in synthesis and reactivity. For example, in intramolecular alkene-arene meta-photocycloaddition reactions used to form the bicyclo[3.2.1]octane ring system, the stereochemical outcome is determined by the formation of either an endo or exo exciplex. reading.ac.uk Historically, such reactions showed a strong preference for product formation via an exo exciplex. researchgate.net However, studies have shown that by modifying the length of the tether connecting the alkene and arene, a preference for the endo arrangement can be achieved, providing a stereodivergent route to different product scaffolds. reading.ac.uk The stereochemistry of substituents, such as the confirmed endo-disposition of a 3-methyl substituent in a silabicyclo[3.2.1]octane, has been unambiguously determined through methods like X-ray diffraction. rsc.org
Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond. wikipedia.org While most commonly associated with substituted biaryl compounds, this phenomenon can also occur in other systems where bulky substituents create a high enough energy barrier to prevent free rotation. wikipedia.orggoogle.comgoogle.com In certain hindered derivatives of bicyclo[3.2.1]octane, particularly those with bulky groups attached, the rotation around a single bond (e.g., a bond connecting the bicyclic scaffold to a large substituent) can be restricted. google.comgoogle.com This restriction can lead to the existence of stable, isolable rotational isomers known as atropisomers. google.com These atropisomers are distinct chiral entities and can be resolved and isolated using standard procedures. google.comgoogle.com
Conformational Preferences of the Bicyclo[3.2.1]octane Ring System
The bicyclo[3.2.1]octane skeleton is a rigid structure composed of a six-membered ring and a five-membered ring sharing three carbon atoms. Its conformation is a key determinant of the spatial orientation of its substituents and, consequently, its chemical and biological properties.
X-ray analysis of derivatives has shown that the six-membered ring typically adopts a distorted chair conformation. rsc.orgrsc.org The five-membered ring is often found in a half-chair conformation. rsc.org In substituted azabicyclo[3.2.1]octane systems, calculations have shown that chair-like conformations of the nitrogen-containing ring are generally more stable than boat-like orientations. montclair.edu
The bicyclo[3.2.1]octane system can be structurally compared to other bicyclic compounds like norbornane (B1196662) (bicyclo[2.2.1]heptane) and tropane (B1204802) (8-methyl-8-azabicyclo[3.2.1]octane).
Norbornane: The bicyclo[3.2.1]octane skeleton contains a unit analogous to the norbornane skeleton. cdnsciencepub.com Both are rigid bridged systems, but bicyclo[3.2.1]octane possesses a more flexible six-membered ring compared to the two five-membered rings of norbornane. cdnsciencepub.comuci.edu This increased flexibility allows for a greater range of conformational possibilities, although the chair form of the six-membered ring is predominant.
The conformational landscape of bicyclo[3.2.1]octane can also be contrasted with the related bicyclo[3.3.1]nonane system. While the former strongly prefers a chair-like conformation for its six-membered ring, the latter can exist in three different conformations: a twin-chair, a boat-chair, and a twisted twin-boat. rsc.org
The introduction of substituents onto the bicyclo[3.2.1]octane scaffold can significantly influence the conformation of the flexible six-membered ring. cdnsciencepub.com Non-bonded steric interactions between substituents can lead to distortions from the ideal chair conformation. For example, endo-oriented substituents at the 3- or 6-positions can introduce steric strain that may alter the ring's shape. cdnsciencepub.com
N-Invertomer Stereochemistry in Azabicyclo[3.2.1]octane Hydrochlorides
The stereochemistry of the nitrogen atom in azabicyclo[3.2.1]octane systems, particularly in their hydrochloride salts, is a critical aspect of their conformational analysis. Protonation of the nitrogen atom creates a chiral center, leading to the possibility of N-invertomers, which are stereoisomers that differ in the configuration at the nitrogen atom. The relative stability and conformational preferences of these invertomers can significantly influence the molecule's interactions and reactivity.
In the case of azabicyclo[3.2.1]octane hydrochlorides, the protonated nitrogen atom and its substituent can exist in two primary stereochemical orientations: axial and equatorial, relative to the piperidine (B6355638) ring within the bicyclic framework. The equilibrium between these two invertomers is influenced by steric and electronic factors within the molecule and its interaction with the solvent.
Detailed research into related N-substituted nortropane derivatives, which share the 8-azabicyclo[3.2.1]octane core, has provided valuable insights into the conformational preferences of these systems upon protonation. academie-sciences.fr Studies utilizing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations have been instrumental in elucidating the stereochemistry of these N-invertomers in solution. academie-sciences.fr
For instance, investigations into N-substituted nortropinone hydrochlorides in aqueous solutions have demonstrated a distinct preference for the equatorial N-invertomer. academie-sciences.fr This preference is attributed to the minimization of steric interactions that would be more pronounced in the axial conformation. The equatorial position allows the substituent on the nitrogen to be directed away from the rest of the bicyclic structure, leading to a more stable conformation.
The ratio of equatorial to axial N-invertomers can be quantified, providing a measure of the energetic difference between the two states. These ratios are typically determined from NMR spectral data, where distinct signals for the axial and equatorial conformers can be observed and integrated, particularly at low temperatures where the rate of inversion is slow. academie-sciences.fr
The findings from these studies on related tropane structures serve as a strong basis for understanding the N-invertomer stereochemistry in bicyclo[3.2.1]octan-8-amine hydrochloride. The fundamental bicyclic framework dictates similar conformational constraints and steric environments.
| N-Substituent | Calculated Free Energy (kcal/mol) | Calculated N-Invertomer Ratio (Equatorial:Axial) |
|---|---|---|
| Methyl | 1.2 | 7.7 : 1 |
| Ethyl | 1.5 | 12.2 : 1 |
| Propyl | 1.4 | 10.5 : 1 |
| i-Propyl | 2.0 | 29.9 : 1 |
| N-Substituent | Experimentally Determined N-Invertomer Ratio (Equatorial:Axial) |
|---|---|
| Methyl | 4.2 : 1 |
| Ethyl | 9.0 : 1 |
| Propyl | 9.0 : 1 |
| i-Propyl | > 20 : 1 |
The research on analogous compounds strongly suggests that for this compound, the protonated amino group will predominantly exist in the equatorial orientation. This conformational preference is a key feature of its stereochemistry and is fundamental to understanding its molecular structure and behavior.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. For bicyclo[3.2.1]octan-8-amine and its derivatives, various NMR techniques provide detailed information about the connectivity, chemical environment, and spatial arrangement of atoms.
Proton (¹H) NMR Analysis
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. In the bicyclo[3.2.1]octane system, the rigid, strained structure results in a complex and often crowded spectrum, where protons are chemically non-equivalent.
The key features of the ¹H NMR spectrum of a bicyclo[3.2.1]octane skeleton include signals for the bridgehead protons (H-1 and H-5), the methylene (B1212753) protons of the three bridges (C2/C3/C4, C6/C7, and the single-carbon C8 bridge), and the proton attached to the amine-bearing carbon (H-8).
Table 1: Representative ¹H NMR Chemical Shifts for Protons on a Substituted 8-Oxa-bicyclo[3.2.1]octene Skeleton nih.gov
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-1 | 4.97 - 5.03 | d |
| H-4α | 2.08 - 2.18 | d |
| H-4β | 2.98 - 3.09 | dd |
| H-5 | 4.65 - 4.68 | m |
Carbon (¹³C) NMR Analysis
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum for a bicyclo[3.2.1]octane derivative will show distinct signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
In studies of highly functionalized bicyclo[3.2.1]octane systems derived from carvone, the carbon signals have been unambiguously assigned. mdpi.com The bridgehead carbons (C-1 and C-5) typically resonate in the range of δ 47-49 ppm. The methylene carbons of the longer bridges (C-2, C-3, C-4, C-6, C-7) appear at higher field (more shielded), while the carbon bearing the substituent (C-8) is significantly shifted. For Bicyclo[3.2.1]octan-8-amine hydrochloride, the C-8 carbon, being directly attached to the nitrogen atom, would be expected to resonate at a lower field compared to the other sp³ carbons of the skeleton.
Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Bicyclo[3.2.1]octane Derivative mdpi.com
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 47.55 |
| C-5 | 48.07 |
| C-6 | 42.95 |
| C-8 | 33.93 |
Fluorine (¹⁹F) NMR for Halogenated Analogs
¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated molecules. biophysics.org The fluorine nucleus (¹⁹F) has 100% natural abundance and a spin of ½, making it easy to observe. Its chemical shift is highly sensitive to the local electronic environment, spanning a range of several hundred ppm. biophysics.org This sensitivity makes ¹⁹F NMR a powerful tool for studying subtle structural and conformational changes in halogenated analogs of bicyclo[3.2.1]octan-8-amine.
Studies on fluorinated bicyclo-octanes have shown that fluorine chemical shifts can exhibit "reverse" substituent effects, where the signal becomes deshielded with increasing electron density, contrary to the behavior typically observed in aromatic fluorides. nih.gov This phenomenon is attributed to the polarization of the fluorine atom's electrons. nih.gov In practice, incorporating a fluorine atom into the bicyclo[3.2.1]octane skeleton provides a sensitive probe for analyzing interactions and structural perturbations, with each unique fluorine atom giving a distinct and well-resolved signal. nih.govle.ac.uk
Two-Dimensional NMR Techniques (e.g., HMQC, ROESY)
For complex molecules like bicyclo[3.2.1]octane derivatives, one-dimensional NMR spectra can be difficult to interpret due to signal overlap. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and structural elucidation. nih.govpharm.or.jp
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments are used to correlate proton signals with the carbon atoms to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons. mdpi.compharm.or.jp
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically those on adjacent carbons. This reveals the connectivity of the proton network throughout the bicyclic system. pharm.or.jp
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity across quaternary carbons and heteroatoms. pharm.or.jp
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. These through-space correlations are critical for determining the relative stereochemistry of the molecule, such as the exo or endo orientation of substituents on the bridges. mdpi.comresearchgate.net
For example, in a study of functionalized bicyclo[3.2.1]octane systems, ROESY experiments were used to unequivocally establish the spatial orientation of substituent groups by observing strong correlation signals between protons on the substituents and specific protons on the bicyclic framework. mdpi.com
Application in N-Invertomer Stereochemical Assignment
When the bicyclo[3.2.1]octane skeleton contains a nitrogen atom at position 8, as in tropane (B1204802) alkaloids, N-substituted derivatives can exist as a mixture of two diastereomeric invertomers (N-invertomers). academie-sciences.fr This refers to the two possible orientations (axial or equatorial) of the N-substituent relative to the piperidine (B6355638) ring within the bicyclic system. The relative stability and equilibrium between these invertomers can significantly influence the molecule's interaction with biological receptors.
NMR spectroscopy, combined with computational methods, is a key technique for studying N-invertomer distributions. academie-sciences.fr The chemical shifts of the carbons and protons alpha to the nitrogen atom are particularly sensitive to the orientation of the N-substituent. By comparing experimental ¹³C NMR chemical shifts with those calculated for both the axial and equatorial invertomers using Density Functional Theory (DFT), the predominant isomer in solution can be identified and the equilibrium ratio can be determined. academie-sciences.fr For example, in a study of N-methyl tropane derivatives in polar solvents, this combined approach successfully determined the preferred stereochemistry of the N-methyl group. academie-sciences.fr
X-ray Crystallography for Absolute and Relative Stereochemistry
While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional structure of a molecule in the solid state. It is the definitive method for determining bond lengths, bond angles, and both the relative and absolute stereochemistry of chiral centers.
This method is particularly crucial when new synthetic routes are developed or when the stereochemical outcome of a reaction is uncertain. The resulting crystal structure serves as a benchmark, confirming the connectivity and spatial arrangement of every atom in the molecule with high precision. rsc.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of this compound. The analysis of the fragmentation patterns provides valuable insights into the connectivity of the molecule.
In mass spectrometry, the Bicyclo[3.2.1]octan-8-amine free base, with a molecular formula of C8H15N, has a monoisotopic mass of 125.12 Da. When analyzed, the protonated molecule, [M+H]+, is expected to be observed at an m/z of approximately 126.13.
The fragmentation of cyclic amines is often characterized by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process leads to the formation of a stable, nitrogen-containing cation. For Bicyclo[3.2.1]octan-8-amine, the bicyclic structure influences the fragmentation pathways. The loss of small neutral molecules such as ethene (C2H4) or propene (C3H6) from the bicyclic ring system is a plausible fragmentation pathway for cyclic amines. youtube.com
Below is a table summarizing the predicted mass-to-charge ratios for various adducts of the Bicyclo[3.2.1]octan-8-amine free base. This data is computationally predicted and serves as a reference for experimental analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 126.12773 |
| [M+Na]⁺ | 148.10967 |
| [M+NH₄]⁺ | 143.15427 |
| [M-H]⁻ | 124.11317 |
| [M+HCOO]⁻ | 170.11865 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
As a primary amine hydrochloride, the most prominent features in the IR spectrum are associated with the ammonium (B1175870) group (-NH3⁺). A very broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, which is characteristic of the N-H stretching vibrations of the ammonium salt. spectroscopyonline.com This broadness is a result of strong intermolecular hydrogen bonding.
Additionally, the asymmetric and symmetric bending vibrations of the -NH3⁺ group are anticipated to appear in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively. spectroscopyonline.com
The bicyclo[3.2.1]octane framework will exhibit characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the CH2 and CH groups in the saturated bicyclic system are expected in the 2950-2850 cm⁻¹ range. researchgate.net These peaks may overlap with the broad N-H stretching band of the ammonium group. The C-N stretching vibration for the aliphatic amine is typically observed in the 1250–1020 cm⁻¹ region. orgchemboulder.com
The following table outlines the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups and structural analogs.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching | -NH₃⁺ | 3200-2800 | Strong, Broad |
| C-H Stretching (asymmetric) | -CH₂, -CH | ~2925 | Medium-Strong |
| C-H Stretching (symmetric) | -CH₂, -CH | ~2855 | Medium-Strong |
| N-H Bending (asymmetric) | -NH₃⁺ | 1625-1560 | Medium |
| N-H Bending (symmetric) | -NH₃⁺ | 1550-1500 | Medium |
| C-H Bending (scissoring) | -CH₂ | ~1450 | Medium |
| C-N Stretching | Aliphatic Amine | 1250-1020 | Medium-Weak |
| N-H Wagging | -NH₃⁺ | 910-665 | Medium, Broad |
Computational Studies and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying bicyclic compounds due to its balance of accuracy and computational cost.
The rigid bicyclo[3.2.1]octane framework is composed of a six-membered ring and a five-membered ring. The six-membered ring can adopt chair and boat conformations, while the five-membered ring typically assumes an envelope conformation. DFT calculations are instrumental in determining the most stable ground-state geometry and the relative energies of different conformers.
For related N-substituted 8-azabicyclo[3.2.1]octan-3-ones (nortropinones), DFT has been used to calculate the free energies associated with the inversion of the nitrogen atom, which dictates whether the substituent is in an axial or equatorial position. academie-sciences.fr These calculations, often performed with functionals like B3LYP and basis sets such as 6-31G(d,p) or cc-pVDZ, can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. academie-sciences.fr The relative free energies determine the equilibrium population of each N-invertomer. academie-sciences.fr
Table 1: Example of Calculated Free Energies (ΔG) for Equatorial to Axial N-Inversion in N-Substituted Norgranatanones (a related bicyclic system) in Water
| N-Substituent | Calculation Method | ΔG (kcal/mol) | Equatorial:Axial Ratio |
| Ethyl (Hydrochloride) | B3LYP/6-31G(d,p) | 1.3 | 8.6 |
| Isopropyl (Hydrochloride) | B3LYP/6-31G(d,p) | 0.31 | 1.7 |
| tert-Butyl (Hydrochloride) | B3LYP/6-31G(d,p) | 4.1 | 942.6 |
| Phenyl (Hydrochloride) | B3LYP/6-31G(d,p) | 1.7 | 17.0 |
| Data derived from studies on related N-substituted norgranatanone hydrochlorides, illustrating the application of DFT in determining conformational energies and equilibrium ratios in solution. academie-sciences.fr |
DFT calculations are highly effective in predicting spectroscopic properties, which is invaluable for structure confirmation. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netacs.org
By calculating the NMR parameters for different possible isomers or conformers, a direct comparison with experimental spectra can be made. researchgate.net This correlation is a powerful tool for assigning the correct structure and conformation in solution. For instance, in a study of 8-oxabicyclo[3.2.1]octan-3-one derivatives, DFT/B3LYP/6-31G* calculations of hydrogen and carbon chemical shifts were concordant with experimental NMR data, confirming the presence of a boat conformer for one of the compounds, even though calculations predicted the chair conformer to be lower in energy. researchgate.net Similarly, DFT calculations at the B3LYP/6-311+G(2d,p) level have been performed for bicyclo[3.2.1]octyl cations, showing good agreement with experimental data. acs.org
Table 2: Representative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for a Bicyclic System
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |
| C1 | 35.2 | 36.1 | +0.9 |
| C2 | 28.9 | 29.5 | +0.6 |
| C3 | 28.9 | 29.5 | +0.6 |
| C4 | 35.2 | 36.1 | +0.9 |
| C5 | 40.5 | 41.0 | +0.5 |
| C6 | 134.1 | 133.5 | -0.6 |
| C7 | 134.1 | 133.5 | -0.6 |
| C8 | 32.7 | 33.2 | +0.5 |
| This table is illustrative, based on methodologies applied to related bicyclo[3.2.1]octane systems, demonstrating the typical accuracy of DFT-based NMR predictions. researchgate.netacs.org |
Understanding the mechanism of chemical reactions, such as the synthesis or functionalization of the bicyclo[3.2.1]octane core, requires characterization of the transition states and intermediates along the reaction pathway. DFT is used to locate these transient structures on the potential energy surface and calculate their energies, providing the activation barriers for different reaction routes.
For example, DFT calculations have been used to determine the distortion energies of 1,3-dipoles in their transition states during the [3+2]-cycloaddition reactions that form 8-aza- and 8-oxabicyclo[3.2.1]octanes. uni-regensburg.de This analysis helps explain the reactivity and selectivity observed in the synthesis of these bicyclic frameworks. By mapping the entire reaction coordinate, computational chemists can elucidate complex multi-step reaction mechanisms and rationalize the formation of specific products.
Force Field and Molecular Mechanics Calculations
While DFT provides high accuracy, it is computationally intensive. For larger systems or longer timescale simulations, such as conformational sampling or molecular dynamics, force field-based molecular mechanics (MM) methods are more suitable. researchgate.net
In MM, the potential energy of a system is calculated using a classical potential energy function, which includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). researchgate.net Force fields like AMBER, CHARMM, and GAFF (General Amber Force Field) are parameterized to reproduce experimental and quantum mechanical data for a wide range of molecules. For a novel or specialized structure like Bicyclo[3.2.1]octan-8-amine hydrochloride, specific parameters may need to be developed or validated to ensure accurate calculations. These methods are particularly useful for exploring the conformational landscape to identify low-energy conformers that can then be subjected to more accurate DFT calculations. researchgate.net
Software Applications for Quantitative Conformational Analysis (e.g., RICON)
Specialized software can be used to perform a detailed quantitative analysis of molecular conformations obtained from either experimental methods (like X-ray crystallography) or computational calculations. The program RICON (RIng CONformations) is one such tool designed for the quantitative conformational analysis of cyclic fragments within molecules. acs.org
RICON uses atomic coordinates as input and can compute various geometric parameters, including the puckering parameters of the rings in the molecule. acs.org This allows for a precise and standardized description of the ring's shape (e.g., the exact type of chair, boat, or twist conformation). acs.org Such analysis is crucial for understanding the subtle structural details that can influence a molecule's reactivity and biological activity.
Investigation of Intermolecular Interactions in Solution
The behavior of this compound in a biological or chemical environment is governed by its interactions with surrounding solvent molecules and other solutes. Computational methods are essential for studying these non-covalent interactions.
DFT calculations can incorporate the effect of a solvent implicitly, using continuum solvent models, to provide a more realistic description of the molecule's properties in solution. academie-sciences.fr For a more detailed view, explicit solvent molecules can be included in the calculation, allowing for the direct study of specific interactions like hydrogen bonds between the ammonium (B1175870) group and water molecules.
A powerful technique for visualizing and analyzing non-covalent interactions is the Non-Covalent Interactions (NCI) index, which is based on the electron density and its derivatives. scispace.com NCI analysis generates 3D isosurfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding, providing a clear visual map of the intermolecular forces at play. scispace.com
Applications in Advanced Organic Synthesis and Scaffold Design
Bicyclo[3.2.1]octan-8-amine Hydrochloride as a Strategic Synthetic Intermediate
The constrained conformational nature of the bicyclo[3.2.1]octane framework provides a robust platform for precise synthetic manipulations. As a hydrochloride salt, the amine is stable and easy to handle, and can be readily converted to the free amine for subsequent reactions. This makes it a strategic intermediate for accessing a wide range of more complex molecular targets. The 8-azabicyclo[3.2.1]octane core, in particular, is the central structural feature of tropane (B1204802) alkaloids, a class of over 300 secondary metabolites with a broad spectrum of biological activities. ehu.esrsc.org The development of efficient synthetic methodologies for the stereocontrolled synthesis of this scaffold is an area of significant interest in both academic and industrial research. ehu.esrsc.org
The bicyclo[3.2.1]octane skeleton serves as a foundational element for the construction of more elaborate polycyclic systems. Its inherent structural rigidity and defined stereochemistry guide the formation of subsequent rings, allowing for a high degree of control over the final architecture. Synthetic strategies often involve leveraging the existing bicyclic framework to orchestrate intramolecular cyclizations or cycloaddition reactions, leading to the formation of intricate, multi-ring structures. ehu.esrsc.org For instance, the 8-azabicyclo[3.2.1]octane core is fundamental to the synthesis of various tropane alkaloids, which are characterized by this central bicyclic motif. ehu.es Methodologies such as intramolecular cyclization and palladium-catalyzed reactions have been successfully employed to build upon this core. rsc.org
| Precursor Scaffold | Synthetic Strategy | Resulting Polycyclic Architecture | Representative Compound Class |
| 8-Azabicyclo[3.2.1]octane | Intramolecular Cycloaddition | Fused Tricyclic System | Tropane Alkaloids |
| Bicyclo[3.2.1]octane Derivative | Tandem Michael-Aldol Annulation | Bridged Polycyclic Ketols | Functionalized Bicyclic Systems |
| 8-Azabicyclo[3.2.1]octane | Gold-catalyzed Cycloisomerization | Complex Fused Heterocycles | Alkaloid-like Structures ehu.es |
The synthesis of molecules with specific three-dimensional arrangements is a central goal of modern organic chemistry. The bicyclo[3.2.1]octane system, with its fixed spatial arrangement of atoms, is an exemplary chiral building block. vulcanchem.comnih.gov Its rigid structure minimizes conformational ambiguity, allowing chemists to predict and control the stereochemical outcome of reactions with high fidelity. Enantioselective approaches to construct the 8-azabicyclo[3.2.1]octane scaffold are of particular importance, as they provide access to specific stereoisomers of biologically active compounds. ehu.esresearchgate.net Methodologies that achieve stereochemical control during the formation of the bicyclic architecture itself are highly valued. ehu.esrsc.org This allows the chirality embedded in the bicyclic amine to be transferred through subsequent synthetic steps, ensuring the final product has the desired stereochemistry.
Contribution to Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. frontiersin.orgmdpi.com The goal of DOS is to efficiently explore a wide range of "chemical space" to identify novel molecular probes and therapeutic leads. frontiersin.org Bicyclic scaffolds like bicyclo[3.2.1]octane are ideal starting points for DOS because they provide a rigid, three-dimensional core that can be systematically functionalized at multiple positions. nih.gov Starting with a central core like Bicyclo[3.2.1]octan-8-amine, chemists can introduce diversity in several ways:
Appendage Diversity: Attaching various functional groups to the amine and other positions on the bicyclic ring.
Stereochemical Diversity: Synthesizing different stereoisomers of the core scaffold.
Scaffold Diversity: Chemically modifying the bicyclic core itself to create related but distinct ring systems.
This approach enables the rapid generation of libraries of sp3-rich, complex molecules that are distinct from the typically flat, aromatic compounds found in many screening collections. frontiersin.orgmdpi.com
Utility in the Construction of Scaffolds for Chemical Biology Research
In chemical biology, small molecules are used as probes to investigate and manipulate biological processes. The unique three-dimensional shape of the bicyclo[3.2.1]octane framework makes it an excellent scaffold for designing such probes. evitachem.com Its rigid structure allows for the precise spatial presentation of functional groups, facilitating specific interactions with biological targets like proteins and enzymes. acs.org For example, constraining a flexible piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold has been shown to be beneficial for enzyme inhibition, boosting potency significantly. acs.org This scaffold is found in numerous compounds designed to interact with specific biological systems, demonstrating its versatility and importance in medicinal chemistry and chemical biology. evitachem.comresearchgate.netnih.gov
| Scaffold Class | Biological Target/Application | Research Area |
| 8-Azabicyclo[3.2.1]octane | Neurokinin-1 (NK1) Receptor | Antagonist Development nih.gov |
| 8-Azabicyclo[3.2.1]octane | N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) | Inhibitor Development acs.org |
| Bicyclo[3.2.1]octane | Dopamine and Serotonin Transporters | Binding Ligand Synthesis nih.gov |
| 6,8-Dioxa-3-azabicyclo[3.2.1]octane | Aspartyl Proteases (e.g., HIV Protease) | Peptidomimetic Inhibitors researchgate.net |
| 3-Aza-6,8-dioxabicyclo[3.2.1]octane | Integrins (αvβ3 and αvβ5) | Reverse-Turn Mimetics researchgate.net |
Future Research Perspectives in Bicyclo 3.2.1 Octan 8 Amine Hydrochloride Chemistry
Development of Novel and Efficient Stereoselective Synthetic Pathways
A primary challenge in the synthesis of bicyclo[3.2.1]octane derivatives is the precise control of stereochemistry, as biological activity is often dependent on the specific three-dimensional arrangement of atoms. Future research will prioritize the development of novel stereoselective synthetic pathways that are not only efficient but also versatile, allowing for the creation of a diverse library of chiral compounds.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these bicyclic systems from achiral precursors. mdpi.comnih.govresearchgate.net An enantio- and diastereoselective organocatalytic domino Michael/Aldol (B89426) reaction has been developed for preparing bicyclo[3.2.1]octane derivatives with four stereogenic centers, achieving high enantioselectivities (up to 95:5 ee). nih.gov Similarly, tandem Michael-Henry reactions using quinine-derived thiourea (B124793) catalysts have yielded bicyclo[3.2.1]octan-8-ones with excellent enantioselectivity (92-99% ee), creating four stereogenic centers in the process. researchgate.netnih.gov
Future efforts will likely focus on:
Discovery of New Catalytic Systems: Exploring novel chiral catalysts, including metal-based and enzymatic systems, to improve reaction efficiency, reduce catalyst loading, and enhance stereocontrol. Palladium-catalyzed rearrangements have already shown promise in transforming functionalized hexahydro-benzofurans into bicyclo[3.2.1]octan-8-ones with high stereospecificity. nih.gov
Domino and Tandem Reactions: Expanding the scope of multi-component and cascade reactions to construct the complex bicyclic core in a single, atom-economical step. nih.govnih.gov
Substrate Scope Expansion: Designing reactions that tolerate a wider variety of functional groups, enabling the synthesis of more complex and decorated bicyclo[3.2.1]octane scaffolds.
| Catalytic Approach | Key Reaction Type | Starting Materials | Key Outcomes | Reference |
|---|---|---|---|---|
| Organocatalysis | Domino Michael/Aldol Reaction | β,γ-Unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters | Good yields (53-98%), variable diastereoselectivity (1:1 to 5:1 dr), and high enantioselectivity (up to 95:5 ee). Creates four stereogenic centers. | nih.gov |
| Organocatalysis (Quinine-derived thiourea) | Tandem Michael-Henry Reaction | Cyclohexane-1,2-diones and nitroalkenes | Good diastereoselectivity and high enantioselectivity (92-99% ee). Creates four stereogenic centers. | nih.gov |
| Palladium Catalysis | Isomerization/Rearrangement | Functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans | Efficient transformation to functionalized bicyclo[3.2.1]octan-8-ones, with high stereospecificity for sulfone derivatives. | nih.gov |
| Palladium Catalysis | Asymmetric Tandem Heck/Carbonylation | Cyclopentenes | Construction of multifunctional chiral bicyclo[3.2.1]octanes with one quaternary and two tertiary stereocenters in high diastereo- and enantioselectivities. | researchgate.net |
Integration of Advanced Computational Methods for Predictive Design
The integration of computational chemistry is set to revolutionize the design and synthesis of bicyclo[3.2.1]octane derivatives. Advanced computational methods can provide deep insights into molecular structure, stability, and reactivity, thereby guiding experimental efforts and reducing the reliance on trial-and-error approaches. mit.edu
Density Functional Theory (DFT) and other in silico techniques are already being used to investigate the conformational stability of bicyclic scaffolds. montclair.edu For instance, computational studies have been used to determine the relative stabilities of various cyclooctene (B146475) isomers, identifying bicyclo[3.2.1]octane as the most stable. atlantis-press.com Such calculations help in understanding the inherent energetic preferences of the core structure.
Future research will likely leverage computational tools for:
Reaction Prediction and Optimization: Using computational models to predict the feasibility and outcome of new synthetic reactions before they are attempted in the laboratory. mit.edu This includes predicting which reactants will successfully form the desired bicyclic products under specific catalytic conditions.
Mechanism Elucidation: Performing calculations to map out reaction pathways, identify transition states, and understand the origins of stereoselectivity in asymmetric syntheses. acs.org This knowledge is crucial for optimizing existing methods and designing more efficient ones.
Virtual Screening and Ligand Design: Modeling the interactions between designed bicyclo[3.2.1]octane derivatives and biological targets (e.g., enzymes, receptors) to predict their potential therapeutic activity. This allows for the rational design of molecules with tailored pharmacological profiles.
| Computational Method | Application Area | Predicted/Analyzed Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT), Hartree-Fock (HF), MP2 | Isomer Stability Analysis | Optimized geometries, enthalpies of formation, and relative stabilities of bicyclic isomers. | atlantis-press.com |
| DFT (B3-LYP/def2-TZVP) | Conformational Analysis | Relative energies of chair-like vs. boat-like conformations and energy barriers for transitions in azabicyclic diamines. | montclair.edu |
| General Computational Modeling | Predictive Synthesis | Prediction of successful reactant pairs for photocatalyzed reactions based on frontier orbital energy matches. | mit.edu |
| Computational Analysis | Mechanistic Studies | Elucidation of plausible reaction mechanisms, such as the competition between ring expansion and radical reduction in azanorbornanic aminyl radicals. | acs.org |
Exploration of Undiscovered Reactivity Modes and Mechanistic Details
While many methods exist to construct the bicyclo[3.2.1]octane skeleton, there remains significant potential to uncover novel reaction pathways and gain a more profound understanding of their underlying mechanisms. Future research will venture into uncharted chemical space to discover new transformations that can access this important scaffold.
Recent studies have already begun to reveal new reactivity. For example, an iodine-induced cyclization and oxidation of allylic alcohols has been developed to produce highly functionalized bicyclo[3.2.1]octanes through the creation of six new bonds in a process inspired by convergent disproportionation. Mechanistic studies, including radical quenching experiments, were crucial in guiding the development of this protocol. Other novel approaches include Mn(III)-mediated radical cyclizations of alkynyl ketones and Au(I)-catalyzed Conia-ene cyclizations, which open new avenues for the total synthesis of complex natural products. researchgate.net
Key areas for future exploration include:
Radical-Mediated Cyclizations: Further investigation into radical reactions to form the bicyclic system, as these methods can often tolerate a wide range of functional groups and offer unique regioselectivity. researchgate.net
Photocatalysis: Harnessing the power of visible light to drive novel cycloadditions and rearrangements, offering environmentally friendly and highly specific synthetic routes. mit.edu
Mechanistic Probes: Employing a combination of experimental techniques (e.g., kinetic studies, isotope labeling) and computational analysis to unravel complex reaction mechanisms, leading to more rational reaction design. acs.org A deeper understanding of the enolate chemistry of related 8-heterobicyclo[3.2.1]octan-3-ones, for instance, could unlock new carbon-carbon and carbon-heteroatom bond-forming reactions. canada.ca
| Reactivity Mode | Description | Mechanistic Insight | Reference |
|---|---|---|---|
| Iodine-Induced Cyclization and Oxidation | A convergent disproportionation-inspired strategy using allylic alcohols to produce highly functionalized bicyclo[3.2.1]octanes. | Mechanism involves an intramolecular radical addition followed by radical quenching and elimination of hydrogen iodide. | |
| Mn(III)-Mediated Radical Cyclization | Radical cyclization of alkynyl ketones to synthesize the bicyclo[3.2.1]octane fragment of complex diterpenoids. | Provides a new method for accessing highly oxidized diterpenoids. | researchgate.net |
| Aminyl Radical Rearrangement | A regioselective rearrangement of azanorbornanic aminyl radicals to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems. | Mechanism involves a regioselective ring opening leading to a carbon-centered radical, followed by ring closing and desulfonylation. | acs.org |
| Enolate Chemistry | Investigation of reactions at the α-position of 8-heterobicyclo[3.2.1]octan-3-ones. | Explores new C-C and C-heteroatom bond formations via alkylation, aldol, and Michael reactions, though success can be substrate-dependent. | canada.ca |
Design of Highly Functionalized Bicyclo[3.2.1]octane-8-amine Hydrochloride Derivatives with Tailored Structures
The ultimate goal of developing new synthetic methods is to apply them to the creation of novel molecules with specific, tailored properties. The rigid bicyclo[3.2.1]octane scaffold serves as an excellent platform for the precise spatial arrangement of various functional groups, which is critical for interaction with biological targets.
The synthesis of functionalized bicyclo[3.2.1]octanes is a field of growing interest, with numerous strategies being developed to introduce diverse substituents onto the core structure. acs.orgnih.gov These derivatives are not only targets in themselves but also serve as powerful building blocks for the total synthesis of complex natural products. For example, a multicomponent reaction involving furfural, secondary amines, and isopropyl cyanoacetate (B8463686) has led to the formation of previously unknown, highly functionalized diisopropyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates. mdpi.com
Future research directions in this area will focus on:
Late-Stage Functionalization: Developing methods to modify the bicyclic core after its initial construction. This allows for the rapid generation of a library of analogs from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies.
Multicomponent Reactions: Designing innovative one-pot reactions that bring together three or more simple starting materials to assemble complex, highly substituted bicyclic structures efficiently. mdpi.com
Fragment-Based Drug Design: Using the Bicyclo[3.2.1]octan-8-amine hydrochloride core as a central scaffold to which different pharmacophoric fragments can be attached, enabling the exploration of new chemical space in drug discovery.
| Functionalization Strategy | Description | Example of Derivative Class | Reference |
|---|---|---|---|
| Multicomponent Reaction | Reaction of furfural, secondary amines, and isopropyl cyanoacetate. | Diisopropyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates | mdpi.com |
| Disproportionation-Inspired Construction | Iodine-induced cyclization and oxidation of allylic alcohols. | Highly functionalized bicyclo[3.2.1]octanes with varied substituent groups. | |
| Palladium-Catalyzed Desymmetrization | Tandem Heck/carbonylation of cyclopentenes using various coupling reagents. | Multifunctional chiral bicyclo[3.2.1]octanes with ester, ether, or amide functionalities. | researchgate.net |
| Heteroatom Exchange | Replacement of the 8-aza group with other heteroatoms like sulfur or oxygen. | 2-Carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane analogues. | nih.gov |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing bicyclo[3.2.1]octan-8-amine hydrochloride, and how can researchers optimize reaction yields?
- Methodological Answer : The compound can be synthesized via functionalization of bicyclo[3.2.1]octane scaffolds. Common strategies include:
- Amination : Use of ammonia or primary amines under catalytic conditions to introduce the amine group .
- Hydrochloride Formation : Reaction with hydrochloric acid to stabilize the amine as a salt .
- Optimization Tips : Adjust stoichiometry of fluorination agents (e.g., DAST) and monitor pH during salt formation to minimize side products .
Q. How can researchers verify the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm bicyclic framework and amine proton environments .
- Mass Spectrometry (MS) : Compare observed molecular ion peaks with theoretical values (e.g., molecular weight 163.65 g/mol for CH_{14ClNO) .
- Purity Assessment : Use HPLC with UV detection (λ = 210–280 nm) and ensure ≥97% purity for biological studies .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as bicyclic amines may cause respiratory irritation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the bicyclo[3.2.1]octane scaffold influence the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Conformational Analysis : Perform molecular docking simulations to assess binding affinity with targets (e.g., neurotransmitter transporters) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., difluoromethyl groups) and compare activity profiles using in vitro assays .
- Case Study : Analogues like 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride show enhanced blood-brain barrier penetration due to lipophilic bicyclic cores .
Q. How can researchers resolve contradictions in reported biological activity data for bicyclo[3.2.1]octan-8-amine derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate assay protocols (e.g., cell viability assays) across independent labs .
- Meta-Analysis : Compare data from PubChem, MedChemExpress, and peer-reviewed studies to identify outliers .
- Confounding Factors : Control for batch-to-batch purity variations (e.g., residual solvents) that may skew results .
Q. What advanced analytical techniques are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
- Metabolic Stability : Use liver microsome assays to identify major metabolites and CYP enzyme interactions .
- pH-Dependent Solubility : Perform shake-flask experiments across pH 1–7.4 to model gastrointestinal absorption .
Experimental Design and Data Analysis
Q. How should researchers design dose-response studies to evaluate the neuropharmacological effects of this compound?
- Methodological Answer :
- In Vivo Models : Use rodent behavioral assays (e.g., forced swim test for antidepressant activity) with doses ranging 1–100 mg/kg .
- Control Groups : Include vehicle controls and reference compounds (e.g., imipramine) to benchmark efficacy .
- Statistical Power : Calculate sample sizes (n ≥ 8/group) using power analysis (α = 0.05, β = 0.2) .
Q. What strategies can mitigate synthetic challenges in scaling up this compound production for preclinical trials?
- Methodological Answer :
- Flow Chemistry : Optimize continuous amination reactions to reduce reaction times and improve yield .
- Crystallization Optimization : Screen solvent systems (e.g., ethanol/water) to enhance hydrochloride salt purity .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
